molecular formula C24H23N5O4S B15034502 2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide

2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide

Cat. No.: B15034502
M. Wt: 477.5 g/mol
InChI Key: QQUQDHFSCFSCAH-UHFFFAOYSA-N
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Description

2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide is a complex organic compound with a unique structure that includes a methoxy group, a phthalazinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and phthalazinyl compounds, such as:

Uniqueness

2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H23N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

2-methoxy-5-[[4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide

InChI

InChI=1S/C24H23N5O4S/c1-14-8-9-15(12-21(14)34(31,32)26-2)22-17-6-4-5-7-18(17)24(29-28-22)27-16-10-11-20(33-3)19(13-16)23(25)30/h4-13,26H,1-3H3,(H2,25,30)(H,27,29)

InChI Key

QQUQDHFSCFSCAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)NC

Origin of Product

United States

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